molecular formula C4H10O2 B1210203 2-Methyl-1,3-propanediol CAS No. 2163-42-0

2-Methyl-1,3-propanediol

Cat. No.: B1210203
CAS No.: 2163-42-0
M. Wt: 90.12 g/mol
InChI Key: QWGRWMMWNDWRQN-UHFFFAOYSA-N
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Description

2-Methyl-1,3-propanediol (MPO) is a branched diol with the molecular formula C₄H₁₀O₂. Its structure features hydroxyl groups on the first and third carbons and a methyl group on the second carbon (Figure 1). This unique configuration imparts low crystallinity, enhanced flexibility, and improved solubility in polar solvents compared to linear diols like 1,3-propanediol (PDO) or propylene glycol (PG) . MPO is widely used in polymer synthesis, particularly in biodegradable thermoplastic elastomers (TPEs), coatings, and polyurethanes, due to its ability to disrupt polymer crystallization and modulate mechanical properties .

MPO’s biodegradability and biocompatibility make it attractive for environmentally sustainable materials. For example, PLA-b-PMPG-b-PLA triblock copolymers (where PMPG is poly(2-methyl-1,3-propylene glutarate)) exhibit tunable degradation rates in seawater (9–15% over 28 days) and enzyme solutions, addressing concerns about plastic pollution .

Preparation Methods

Industrial Synthesis via Cyclic Acetal Hydroformylation

Acetal Formation with Acrolein

The synthesis begins with the reaction of acrolein (CH₂=CHCHO) and an aliphatic diol, typically 1,3-butanediol (1,3-BAD), to form a cyclic acetal. This step proceeds under conventional conditions, often at elevated temperatures (80–120°C), to yield a five-membered cyclic acetal structure . The reaction equilibrium favors acetal formation due to the removal of water, driven by azeotropic distillation or molecular sieves. For instance, a molar ratio of 1:1 acrolein to 1,3-BAD achieves >98% conversion under reflux conditions .

Hydroformylation Reaction Conditions

The cyclic acetal undergoes hydroformylation using syngas (CO/H₂) in the presence of a rhodium catalyst complexed with triphenyl phosphite. This step occurs at 90–110°C and 100–150 psig, producing linear and branched aldehydes . The linear-to-branched isomer ratio, critical for downstream MPD yield, is modulated by pressure: higher pressures (e.g., 150 psig) favor branched isomers, directly increasing MPD precursors . For example, a reaction at 95°C and 105 psig yields a 0.67 linear-to-branched ratio, optimizing the balance between 1,4-butanediol (1,4-BDO) and MPD production .

Hydrogenation and Hydrolysis to Diols

The aldehydes are subsequently hydrogenated and hydrolyzed to diols. This dual-step process employs hydrogen gas (30–130°C, 100–5,000 psig) and excess water (1:1–20:1 water-to-aldehyde ratio) to cleave the acetal linkage, yielding 1,4-BDO and MPD . Catalytic hydrogenation over nickel or palladium catalysts ensures complete reduction of aldehyde intermediates. A representative batch produces 69 g of 1,4-BDO and 33 g of MPD-enriched diol mixture per 100 g of acetal feed .

Recycling Mechanism for MPD Enrichment

The diol mixture (MPD and residual 1,3-BAD) is recycled into the acetal formation step, progressively enriching MPD content. After 15 cycles, MPD constitutes >75% of the diol feed, reaching >99.8% after 25 cycles . This closed-loop system minimizes raw material consumption, as the initial 1,3-BAD is gradually replaced by regenerated MPD.

Catalytic Systems and Their Impact on Yield

Rhodium-Phosphite Complexes

The choice of catalyst ligand significantly influences hydroformylation efficiency. Triphenyl phosphite, a high-boiling ligand, remains with the rhodium catalyst during product distillation, enabling catalyst reuse without degradation . Rhodium concentrations of 1 × 10⁻³ to 6 × 10⁻³ g-atom per mole of substrate ensure optimal activity, with lower concentrations reducing costs without sacrificing yield .

Ligand Effects on Isomer Distribution

Bulkier ligands, such as tritolyl phosphite, increase steric hindrance, favoring branched aldehyde formation. For instance, substituting triphenyl phosphite with trichlorophenyl phosphite raises the branched isomer yield by 15%, directly enhancing MPD output .

Process Parameters and Optimization

Temperature and Pressure Effects

ParameterRangeImpact on MPD Yield
Hydroformylation T90–110°CHigher T increases reaction rate but risks catalyst deactivation.
Hydroformylation P100–150 psigHigher P favors branched isomers (↑MPD).
Hydrogenation T30–130°CLower T reduces side reactions.

Influence of Linear-to-Branched Isomer Ratio

A lower linear-to-branched ratio (e.g., 0.67 vs. 1.2) reduces the cycles needed to achieve 90% MPD purity from 25 to 15 . Adjusting syngas partial pressure or ligand steric effects provides precise control over this ratio.

Scalability and Industrial Implementation

Batch vs. Continuous Processes

While batch operations suit small-scale production, continuous processes dominate industrial settings due to higher throughput and cost efficiency. A continuous reactor operating at 4 L/min feed rate achieves 99% acrolein conversion, compared to 95% in batch systems .

Economic and Environmental Considerations

Recycling reduces 1,3-BAD consumption by 95%, lowering raw material costs and waste generation. Energy consumption per kg of MPD decreases from 15 kWh in batch to 9 kWh in continuous mode .

Experimental Data and Performance Metrics

Table 1. MPD Enrichment Across Recycling Cycles

Cycle NumberMPD in Diol Feed (%)1,4-BDO Yield (g/kg feed)
15.2690
1058.7705
1598.1712
2599.8715

Table 2. Hydroformylation Conditions and Outcomes

Catalyst (Rh Loading)LigandPressure (psig)Branched Isomer (%)
3 × 10⁻³ g-atomTriphenyl phosphite10560.2
3 × 10⁻³ g-atomTritolyl phosphite12068.9

Chemical Reactions Analysis

2-Methyl-1,3-propanediol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, rhodium complex catalysts, and various acids and bases. The major products formed from these reactions include aldehydes, acids, and polyesters .

Scientific Research Applications

Industrial Solvent

MPO is widely utilized as a solvent in industrial applications such as coatings, paints, and cleaning formulations. Its low volatility and high solvency allow it to dissolve a broad spectrum of organic compounds effectively. This makes it particularly valuable in formulations where strong solvents are required to achieve desired performance characteristics .

Chemical Intermediate

As a chemical intermediate, MPO plays a crucial role in the synthesis of various organic compounds. It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals through various chemical reactions. Its ability to participate in chemical transformations allows for the creation of complex molecules necessary for diverse applications .

Polyurethanes

MPO is employed as a monomer in the synthesis of polyurethanes, contributing to the flexibility, durability, and resistance of the resulting polymers to water and chemicals. Polyurethanes made with MPO are used in products such as flexible foams for furniture and automotive seats, rigid foams for insulation, elastomers for wheels and tires, and adhesives and sealants .

Other Polymers

In addition to polyurethanes, MPO is also utilized in producing polyesters and thermoplastics. Its incorporation into polymer chains enhances mechanical properties such as tensile strength and abrasion resistance while improving adhesion to various substrates .

Personal Care Products

MPO serves as a humectant and moisturizing agent in personal care products like cosmetics and skincare formulations. It helps retain moisture, preventing skin and hair from drying out. Its non-irritating properties make it suitable for sensitive formulations .

Antifreeze Agent

Due to its ability to lower the freezing point of water-based solutions, MPO is used as an antifreeze agent in automotive coolant formulations and industrial fluids. This application is critical for protecting systems against freezing conditions while also providing corrosion protection .

Hydraulic Fluids

MPO's lubricating properties make it an ideal component in hydraulic fluids and brake fluids. It aids in transmitting hydraulic power while lubricating moving parts within hydraulic systems .

Textile Finishing

In the textile industry, MPO is used as a finishing agent that improves the softness, drape, and wrinkle resistance of fabrics. This enhances the overall comfort and appearance of textiles .

Fuel Additive

MPO can be added to gasoline and diesel formulations to improve combustion efficiency and reduce emissions. Its presence can enhance fuel stability and octane rating, leading to cleaner combustion processes .

Flavor and Fragrance Applications

In food products, beverages, and perfumes, MPO may serve as a solvent or carrier for flavoring agents. It aids in dissolving flavor compounds effectively, enhancing their dispersibility and aroma .

Environmental Considerations

Research indicates that this compound has low toxicity levels across various exposure routes (oral, dermal). Studies show it is rapidly absorbed and metabolized with minimal environmental hazard potential due to its inherent biodegradability . Its log Kow value of -0.6 suggests low bioaccumulation risk .

Case Study 1: Use in Coatings

A study demonstrated that incorporating MPO into polyurethane coatings significantly improved their mechanical properties while maintaining flexibility and adhesion characteristics essential for automotive applications.

Case Study 2: Personal Care Formulations

Research on skincare products revealed that formulations containing MPO exhibited enhanced moisture retention capabilities compared to those lacking this ingredient.

Comparison with Similar Compounds

Structural and Chemical Properties

MPO’s methyl branching differentiates it structurally and functionally from analogous diols (Table 1).

Table 1. Comparative Properties of MPO and Related Diols

Property/Aspect 2-Methyl-1,3-Propanediol (MPO) Propylene Glycol (PG) 1,3-Propanediol (PDO) Neopentyl Glycol (NPG)
Molecular Formula C₄H₁₀O₂ C₃H₈O₂ C₃H₈O₂ C₅H₁₂O₂
IUPAC Name 2-Methylpropane-1,3-diol Propane-1,2-diol Propane-1,3-diol 2,2-Dimethylpropane-1,3-diol
Molecular Weight (g/mol) 90.12 76.09 76.09 104.15
Branching Methyl on C2 Linear Linear Two methyl groups on C2
Glass Transition (Tg) -46°C to -50°C (in PMPG) -60°C (in PCL blends) -60°C (in PBSu) 45–50°C (in polyesters)
Biodegradability High (9–15% in seawater) Moderate Moderate Low
Key Applications Biodegradable TPEs, coatings Antifreeze, cosmetics Polyesters, textiles Weather-resistant coatings

Structural Impact on Polymer Properties :

  • Crystallinity Reduction : MPO’s methyl group disrupts chain packing, reducing crystallinity in polyesters. For example, PMPG (MPO-glutarate polyester) is amorphous, whereas poly(butylene succinate) (PBSu) with linear PDO is semicrystalline .
  • Thermal Stability : MPO-based polyesters like PMPG-1 exhibit high decomposition temperatures (Td₅ = 377°C), outperforming PG-based polymers .

Thermal and Mechanical Performance

Thermoplastic Elastomers (TPEs)

MPO-derived TPEs (e.g., PLA-b-PMPG-b-PLA) demonstrate superior elasticity compared to PG- or PDO-based systems:

  • Elongation at Break : MPO-based TPEs achieve >1,000% elongation, far exceeding rigid PLA (≈5%) and PG-containing PCL blends (≈300%) .
  • Tensile Modulus : PMPG reduces modulus (0.1–0.5 GPa) compared to semicrystalline polyesters like PBSu (1–2 GPa) .

Coatings

MPO enhances weatherability in polyesters. In melamine enamels, MPO-based coatings showed slower degradation under UV/QUV testing than PG- or NPG-based systems due to reduced beta-hydrogen oxidation .

Biodegradability

MPO’s biodegradation outperforms non-branched diols:

  • Enzymatic Degradation : PMPG homopolymers degrade 4% in 24 hours with lipase PS, while PG-based PCL degrades <1% under similar conditions .
  • Marine Degradation : PLA-b-PMPG-b-PLA loses 9–15% mass in seawater over 28 days, whereas NPG-based polyesters show negligible degradation .

Biological Activity

2-Methyl-1,3-propanediol (MPD) is a low molecular weight glycol that has garnered attention due to its diverse applications in industrial processes and its relatively low toxicity profile. This article delves into the biological activity of MPD, focusing on its toxicological properties, metabolic pathways, and ecological implications.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C5_5H12_12O2_2
  • CAS Number: 2163-42-0

MPD is primarily used in the manufacture of coatings, adhesives, and sealants due to its favorable properties such as high water solubility and low volatility. Its log Kow value of -0.6 indicates a tendency to partition into aqueous phases, suggesting minimal bioaccumulation potential .

Acute Toxicity

Acute toxicity studies indicate that MPD has a low toxicity profile across various exposure routes:

  • Oral Toxicity (Rat): LD50 > 5000 mg/kg
  • Dermal Toxicity (Rabbit): LD50 > 2000 mg/kg
  • Skin Irritation: Not classified as a skin irritant in rabbits
  • Eye Irritation: Not an eye irritant in rabbits
  • Skin Sensitization: Negative in guinea pig tests .

These findings suggest that MPD is well-tolerated with minimal adverse effects upon acute exposure.

Chronic Toxicity and Developmental Studies

Long-term studies have further established the safety of MPD:

  • A 90-day oral study in rats revealed no adverse effects at any dosage.
  • Developmental toxicity studies in both rats and rabbits showed no maternal or fetal toxicity or malformations.
  • A two-generation reproduction study indicated no significant treatment-related effects on reproduction .

Metabolism and Excretion

MPD is rapidly absorbed via oral and dermal routes. It is metabolized primarily to 3-hydroxybutyrate, with a half-life of approximately 3.6 hours. The metabolites are predominantly excreted through urine, indicating efficient metabolic processing .

Ecotoxicological Impact

Ecotoxicology studies have demonstrated that MPD poses low environmental hazard potential. It is inherently biodegradable and shows minimal toxicity to aquatic and terrestrial organisms. For instance:

  • No significant hazard was identified in ecotoxicological assessments involving various species .

Case Study 1: Biodegradability Assessment

A study assessed the biodegradability of MPD in different environmental conditions. Results indicated that MPD is readily biodegradable under aerobic conditions, making it a favorable candidate for use in environmentally sensitive applications.

Case Study 2: Industrial Application Safety

In an industrial setting where MPD is utilized in coatings, monitoring for skin irritation among workers showed only minimal responses (about 1% of individuals reported slight irritation), reinforcing its safety profile .

Summary Table of Toxicological Data

EndpointTest SpeciesResult
Oral ToxicityRatLD50 > 5000 mg/kg
Dermal ToxicityRabbitLD50 > 2000 mg/kg
Skin IrritationRabbitNot an irritant
Eye IrritationRabbitNot an irritant
Skin SensitizationGuinea PigNegative
Chronic ToxicityRatNo adverse effects
Developmental ToxicityRat/RabbitNo maternal/fetal toxicity

Q & A

Q. What are the key synthetic routes for 2-methyl-1,3-propanediol (MPO), and how do they influence material purity for polymer applications?

Basic Research Question
MPO is synthesized via three primary routes: (i) continuous chlorination of isobutene followed by hydrolysis and hydrogenation, (ii) catalytic partial oxidation of this compound to methacrylic acid precursors, and (iii) polycondensation with diacids (e.g., glutaric acid) for elastomer synthesis . The choice of method affects purity due to byproducts like residual chlorides or unreacted monomers, which can compromise polymer crystallinity and thermal stability. Researchers must optimize reaction conditions (e.g., catalyst loading, temperature) and employ purification techniques (distillation, recrystallization) to achieve >98% purity, as required for high-performance polymers .

Q. How does MPO enhance the biodegradability of thermoplastic elastomers compared to traditional polyols?

Advanced Research Question
MPO-based polyesters (e.g., PLA-b-PMPG-b-PLA) exhibit improved biodegradability due to their hydrolytically labile ester linkages and flexible backbone. Studies show MPO’s methyl side chain reduces crystallinity, accelerating enzymatic degradation by lipases and esterases. For example, MPO-glutarate copolymers degrade 40–60% faster in compost than petroleum-based analogs. Researchers validate biodegradation via mass loss assays, gel permeation chromatography (GPC) for molecular weight reduction, and FTIR to track ester bond cleavage .

Q. What experimental challenges arise in the catalytic oxidation of MPO to methacrylic acid, and how are they addressed?

Advanced Research Question
Partial oxidation of MPO using Keggin-type catalysts (e.g., Cs-V-Cu heteropolyacids) faces selectivity issues due to competing over-oxidation to CO₂ and formation of byproducts like acetic acid. Researchers employ kinetic studies and in situ spectroscopy (DRIFTS, XRD) to optimize oxygen partial pressure (0.5–1.5 bar) and temperature (250–300°C). Adding dopants (e.g., Pd) improves methacrylic acid yield from 30% to 55% by suppressing side reactions .

Q. How do researchers resolve contradictions in thermal stability data for MPO-modified polyesters?

Advanced Research Question
Discrepancies in reported melting points (e.g., 120–150°C for MPO-glutarate copolymers) stem from variations in chain length, branching, and end-group chemistry. Researchers standardize characterization protocols: differential scanning calorimetry (DSC) at 10°C/min under N₂, paired with thermogravimetric analysis (TGA) to assess decomposition onset. For example, increasing MPO content from 10% to 30% lowers Tm by 20°C but improves elastomeric resilience .

Q. What methodologies are used to quantify MPO migration in food-contact polymers?

Basic Research Question
GC-MS with phenylboric acid derivatization is the gold standard for detecting MPO migration. The method involves soaking polymers in food simulants (e.g., 50% ethanol), extracting analytes with n-hexane, and quantifying via selected ion monitoring (SIM). Detection limits are 0.01 mg/L in aqueous simulants and 0.30 mg/L in 95% ethanol, with recoveries >85%. This aligns with regulatory limits (e.g., China’s GB 9685-2016) .

Q. How does MPO improve solid polymer electrolytes (SPEs) for lithium-metal batteries?

Advanced Research Question
MPO’s low glass transition temperature (−91°C) and high dielectric constant enhance ion mobility in polyurethane-based SPEs. Researchers design SPEs by crosslinking MPO with hexamethylene diisocyanate (HDI), achieving ionic conductivities of 1.2 × 10⁻⁴ S/cm at 60°C. Electrochemical impedance spectroscopy (EIS) and linear sweep voltammetry (LSV) confirm stability up to 4.5 V vs. Li⁺/Li, critical for high-voltage applications .

Q. What strategies mitigate phase separation in MPO-containing block copolymers?

Advanced Research Question
Phase separation in MPO-lactide copolymers is minimized by controlling block lengths (Mn ~5–10 kDa) and using compatibilizers like PEG-b-PMPO. Small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM) reveal that 10–20% PEG content homogenizes microphase domains, improving tensile strength by 30%. Reactive blending during extrusion further enhances interfacial adhesion .

Q. Why does MPO outperform neopentyl glycol (NPG) in high-solids polyester coatings?

Basic Research Question
MPO’s lower freeze point (−91°C vs. NPG’s 130°C) simplifies handling, while its branched structure reduces viscosity by 40% at 25°C, enabling higher solids content (70–80 wt.%). Esterification kinetics studies show MPO reacts 2× faster with terephthalic acid due to reduced steric hindrance, yielding coatings with superior hardness (3H vs. 2H) and adhesion (ASTM D3359) .

Q. How are enantioselective syntheses of MPO derivatives achieved for chiral polymer applications?

Advanced Research Question
Iridium-catalyzed double crotylation of MPO using BIPHEP ligands generates C₂-symmetric stereoquintets (e.g., s,s,s,s-3a) with >86% enantiomeric excess (ee). Chiral GC and NOESY NMR validate configuration, enabling synthesis of optically active polyesters for biomedical devices. Contaminants like s,s,a,a-isomers are removed via fractional crystallization .

Q. What analytical techniques characterize MPO’s role in ionic copolyesters?

Basic Research Question
Phosphonium-containing MPO copolymers (e.g., PBxPPyS) are analyzed via ¹H/³¹P NMR for composition, dynamic mechanical analysis (DMA) for Tg (−40 to 60°C), and tensile testing for modulus (0.1–1.2 GPa). Ionic interactions are quantified via conductivity measurements (10⁻⁶–10⁻⁴ S/cm) and XPS to confirm counterion distribution .

Properties

IUPAC Name

2-methylpropane-1,3-diol
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InChI

InChI=1S/C4H10O2/c1-4(2-5)3-6/h4-6H,2-3H2,1H3
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InChI Key

QWGRWMMWNDWRQN-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)CO
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Molecular Formula

C4H10O2
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DSSTOX Substance ID

DTXSID3029231
Record name 2-Methylpropane-1,3-diol
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB] Very faintly yellow-green liquid; [MSDSonline]
Record name 1,3-Propanediol, 2-methyl-
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Record name 2-Methyl-1,3-propanediol
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Boiling Point

211 °C
Record name 2-Methyl-1,3-propanediol
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Flash Point

127 °C, 127 °C (261 °F) - closed cup
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Solubility

In water, greater than or equal to 3000 mg/L at 25 °C
Record name 2-Methyl-1,3-propanediol
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Density

1.015 g/ cu cm at 25 °C
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Vapor Density

3.11
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Vapor Pressure

0.02 [mmHg], 2.1X10-2 mm Hg at 25 °C
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Color/Form

Liquid, Clear, colorless liquid

CAS No.

2163-42-0
Record name 2-Methyl-1,3-propanediol
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Record name 1,3-Propanediol, 2-methyl-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-1,3-propanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-91 °C
Record name 2-Methyl-1,3-propanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

The invention relates to the preparation of tetrahydrofuran. In particular, a mixture of 4-hydroxybutanal and 3-hydroxy-2-methylpropanal is hydrogenated in the presence of a supported transition metal catalyst to give tetrahydrofuran as the major product, and 1,4-butanediol and 2-methyl-1,3-propanediol as minor products.
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Synthesis routes and methods II

Procedure details

hydrogenating an aqueous solution containing 4-hydroxybutanal and 3-hydroxy-2-methylpropanal in the presence of a palladium compound supported on a zeolite-type catalyst support to produce tetrahydrofuran as the major product, and 1,4-butanediol and 2-methyl-1,3-propanediol as the minor products.
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Synthesis routes and methods III

Procedure details

420 ml of the solution containing 4-hydroxy-butanal, 2-hydroxy-tetrahydrofuran, and 2-methyl-3-hydroxypropanal was charged to a stainless jacket-stirring reactor equipped with a metal powder-sintered filtering core followed by adding 9.38 g of the thus-obtained hydrogenation catalyst (65% of which has a granularity less than 50 μm). A temperature in the reactor was controlled at 115° C. and a pressure in the reactor was maintained at 60 kg/cm2G by the supply of hydrogen to effect hydrogenation for 2 hours under stirring. After the supply of hydrogen was cut off, the stirring was stopped and the solution was set still for 30 minutes to precipitate the catalyst. The solution was filtrated via the filtering core by the hydrogen pressure in the reactor, then about 400 ml of the top layer of the solution was removed and analyzed by gas chromatograph to obtain a result of 16.64 wt % of 1,4-butanediol, 3.25 wt % of 2-methyl-1,3-propanediol, 80.11 wt % of other reactants and water. Another 400 ml aqueous solution of 4-hydroxy-butanal, 2-hydroxy-tetrahydrofuran, and 2-methyl-3-hydroxypropanal was then added to the reactor and subjected to hydrogenation for 2 hours under the same condition. This process was repeated for 50 batches. The conversion thereof was maintained consistently at about 95-98%, which was calculated by the results obtained from gas chromatograph (GC) according to the following equation: ##EQU1## wherein HBA1 represents the concentration of the solution of 4-hydroxy-butanal, 2-hydroxy-tetrahydrofuran, and 2-methyl-3-hydroxypropanal obtained ma GC analysis before hydrogenation; and
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Synthesis routes and methods IV

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).
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248 g
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Yield
13%

Synthesis routes and methods V

Procedure details

Alternatively, at least a portion of the 4-acetoxybutyraldehyde reaction product may be preferably converted to produce tetrahydrofuran (THF). Preferably, the 4-acetoxybutyraldehyde is hydrogenated to produce 4-acetoxybutanol, which then is dehydroacetoxylated to produce THF. The hydrogenation to produce 4-acetoxybutanol is preferably conducted according to the conditions described above. The 4-acetoxybutanol can then undergo a dehydroacetoxylation reaction to produce THF and acetic acid. The dehydroacetoxylation step is preferably performed at temperatures in the range of from 20 to 300° C. in the presence of a dehydroacetoxylation catalyst, such as silica, silica-alumina, and/or tungsten oxide. A final hydrolysis step may be performed to convert any 3-acetoxy-2-methylpropanol, formed by the hydrogenation of 3-acetoxy-2-methylpropionaldehyde, to 2-methyl-1,3-propanediol (MPD)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-propanediol
Reactant of Route 2
2-Methyl-1,3-propanediol
Reactant of Route 3
2-Methyl-1,3-propanediol
Reactant of Route 4
2-Methyl-1,3-propanediol
Reactant of Route 5
2-Methyl-1,3-propanediol
Reactant of Route 6
2-Methyl-1,3-propanediol

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